molecular formula C9H19NOS B13014913 N-(2-Butoxyethyl)thietan-3-amine

N-(2-Butoxyethyl)thietan-3-amine

Cat. No.: B13014913
M. Wt: 189.32 g/mol
InChI Key: NPGPWTRMGGDGJU-UHFFFAOYSA-N
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Description

N-(2-Butoxyethyl)thietan-3-amine is a chemical compound that belongs to the class of thietanes, which are four-membered sulfur-containing heterocycles. This compound is characterized by the presence of a thietane ring attached to a butoxyethyl group and an amine group.

Preparation Methods

The synthesis of N-(2-Butoxyethyl)thietan-3-amine can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 3-chlorothietane with 2-butoxyethylamine under basic conditions. This reaction typically requires the use of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the substitution process .

Industrial production methods for thietane derivatives often involve the use of photochemical [2 + 2] cycloadditions, where alkenes and thiocarbonyl compounds react to form the thietane ring. This method is particularly useful for producing spirothietanes and other complex thietane derivatives .

Chemical Reactions Analysis

N-(2-Butoxyethyl)thietan-3-amine undergoes various chemical reactions, including:

Scientific Research Applications

N-(2-Butoxyethyl)thietan-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-Butoxyethyl)thietan-3-amine involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. Additionally, the thietane ring’s sulfur atom can participate in redox reactions, affecting cellular processes .

Comparison with Similar Compounds

N-(2-Butoxyethyl)thietan-3-amine can be compared with other thietane derivatives, such as thietan-3-amine and thietan-3-yl acetate. While these compounds share the thietane ring structure, this compound is unique due to the presence of the butoxyethyl group, which imparts different chemical and physical properties. This uniqueness makes it suitable for specific applications where other thietane derivatives may not be as effective .

Similar Compounds

Properties

Molecular Formula

C9H19NOS

Molecular Weight

189.32 g/mol

IUPAC Name

N-(2-butoxyethyl)thietan-3-amine

InChI

InChI=1S/C9H19NOS/c1-2-3-5-11-6-4-10-9-7-12-8-9/h9-10H,2-8H2,1H3

InChI Key

NPGPWTRMGGDGJU-UHFFFAOYSA-N

Canonical SMILES

CCCCOCCNC1CSC1

Origin of Product

United States

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